1-[(1-Benzylpiperidin-4-yl)amino]-3-(3-methylphenoxy)propan-2-ol
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Overview
Description
1-[(1-Benzylpiperidin-4-yl)amino]-3-(3-methylphenoxy)propan-2-ol is a complex organic compound that features a piperidine ring, a benzyl group, and a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Benzylpiperidin-4-yl)amino]-3-(3-methylphenoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-benzylpiperidine with 3-methylphenol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Benzylpiperidin-4-yl)amino]-3-(3-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(1-Benzylpiperidin-4-yl)amino]-3-(3-methylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Benzylpiperidin-4-yl)amino]-3-(3-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. This compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The pathways involved can include modulation of neurotransmitter systems or inhibition of metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different pharmacological properties.
3-Methylphenol: Shares the phenoxy group but lacks the piperidine and benzyl moieties.
1-Benzylpiperidin-4-amine: Similar structure but with different functional groups.
Uniqueness
1-[(1-Benzylpiperidin-4-yl)amino]-3-(3-methylphenoxy)propan-2-ol is unique due to its combination of a piperidine ring, benzyl group, and phenoxypropanol moiety. This unique structure contributes to its distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)amino]-3-(3-methylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-18-6-5-9-22(14-18)26-17-21(25)15-23-20-10-12-24(13-11-20)16-19-7-3-2-4-8-19/h2-9,14,20-21,23,25H,10-13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEDIPZLUIGYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNC2CCN(CC2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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